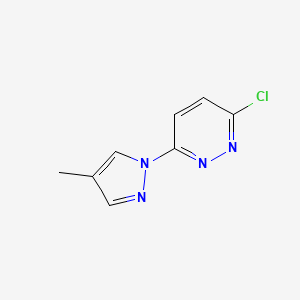

3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine

Description

3-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a chlorine atom at position 3 and a 4-methylpyrazole group at position 4. Its molecular formula is C₈H₇ClN₄, with a molar mass of 194.62 g/mol (CAS: 943541-20-6). The compound is synthesized via nucleophilic substitution reactions between 3,6-dichloropyridazine and 4-methylpyrazole under reflux conditions, often in ethanol or dimethylformamide. It serves as a versatile intermediate in medicinal chemistry and materials science, particularly in the development of metal complexes and bioactive derivatives. For example, it forms stable Ru(II) half-sandwich complexes with applications in catalysis and biomedicine.

Properties

IUPAC Name |

3-chloro-6-(4-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-4-10-13(5-6)8-3-2-7(9)11-12-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXHCOBFCXNSJGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C2=NN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to interact with a broad range of biological targets. These targets include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the known activities of related compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions.

Biochemical Pathways

Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases.

Pharmacokinetics

The compound’s solubility, molecular weight, and other physical and chemical properties suggest that it may have reasonable bioavailability.

Result of Action

Related compounds have been shown to exert a variety of biological effects, including antibacterial, antifungal, anti-inflammatory, and antitumor activities.

Action Environment

The action, efficacy, and stability of 3-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine are likely to be influenced by various environmental factors. These may include the pH of the environment, the presence of other molecules or ions, and the temperature.

Biological Activity

3-Chloro-6-(4-methyl-1H-pyrazol-1-yl)pyridazine is an organic compound with significant potential in medicinal chemistry due to its unique structure and biological activity. This article explores its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 194.62 g/mol. It features a pyridazine core substituted with a chlorine atom at the third position and a 4-methyl-1H-pyrazol group at the sixth position. This structural configuration is critical for its biological activity, particularly in inhibiting specific enzymes and interacting with cellular targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity against various cancer cell lines. Studies have shown that compounds with similar pyrazole structures can inhibit the growth of several types of cancer, including lung, brain, colorectal, and breast cancers . The compound's ability to induce cytotoxic effects suggests it may serve as a promising candidate for further development in cancer therapeutics.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2, which plays a crucial role in drug metabolism. This inhibition could lead to significant implications for drug-drug interactions, making it important for pharmaceutical applications.

Interaction with Biological Macromolecules

The compound has also been studied for its DNA binding capabilities and interactions with other biological macromolecules. These interactions are essential for understanding its mechanism of action and potential therapeutic applications.

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with various protein kinases and enzymes involved in cellular signaling pathways. Understanding these interactions will be critical for elucidating the compound's full therapeutic potential.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloro-6-(1H-pyrazol-1-yl)pyridazine | C₇H₅ClN₄ | Lacks methyl substitution on pyrazole |

| 3-Chloro-6-(4-iodo-1H-pyrazol-1-yl)pyridazine | C₈H₇ClN₄I | Contains iodine instead of methyl |

| 3-Chloro-6-(2-methyl-1H-pyrazol-4-yl)pyridazine | C₈H₇ClN₄ | Different methyl position on pyrazole |

| 3-Chloro-6-(phenyl)-pyridazine | C₉H₈ClN₄ | Substituted phenyl group instead of pyrazole |

The unique combination of halogenation and pyrazole substitution in this compound may confer distinct pharmacological properties compared to its analogs.

Case Studies

A recent study evaluated the anticancer properties of several pyrazole derivatives, including those similar to this compound. The results demonstrated significant antiproliferative activity against breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2) . These findings support the potential use of this compound in developing new anticancer therapies.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

- Electronic Effects : The electron-donating methyl group on pyrazole enhances the stability of Ru(II) complexes compared to imidazole or triazole analogues, as seen in shorter Ru–Cπ bond distances (~1.68 Å vs. ~1.70 Å in triazole derivatives).

Pharmacological Analogues with Aromatic Substituents

Table 2: Analogue Activity in Medicinal Chemistry

- Activity Trends : Aromatic substituents (e.g., 4-methylphenyl) enhance analgesic/anti-inflammatory effects, while bulkier groups (e.g., piperazine-linked fluorophenyl in R62025) improve antiviral potency. The methylpyrazole variant’s lack of direct activity highlights the critical role of substituent polarity and steric bulk in target engagement.

Metal Complex Derivatives

Table 3: Comparison of Ru(II) Complexes

- Stability : The methylpyrazole ligand’s strong π-coordination and short Ru–Cπ bonds confer superior thermodynamic stability compared to pyrrolidine-based ligands, making it suitable for aqueous biomedical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.